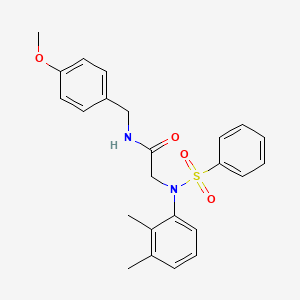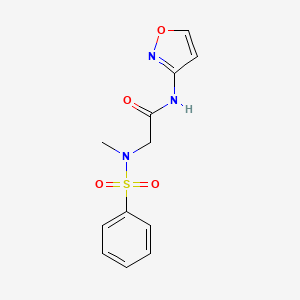
N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide, commonly known as TBI or TBI-166, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. TBI has shown promising results in preclinical studies as a potential treatment for type 2 diabetes and obesity.
作用機序
TBI works by inhibiting the activity of N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide, which is a negative regulator of insulin signaling. By inhibiting this compound, TBI enhances insulin signaling, leading to increased glucose uptake and improved insulin sensitivity. TBI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
TBI has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and adiposity in these models. TBI has been shown to have anti-inflammatory effects, as evidenced by its ability to reduce levels of pro-inflammatory cytokines in animal models of inflammation.
実験室実験の利点と制限
One advantage of TBI is its high selectivity for N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide, which reduces the risk of off-target effects. TBI has also been shown to have good pharmacokinetic properties, with a half-life of approximately 6 hours in rats. One limitation of TBI is its relatively low potency, with an IC50 value of approximately 50 nM for this compound inhibition.
将来の方向性
There are several potential future directions for research on TBI. One area of interest is the development of more potent analogs of TBI that could be used as therapeutics. Another area of interest is the investigation of the anti-inflammatory effects of TBI and its potential use in the treatment of inflammatory diseases. Additionally, the role of N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide in cancer and the potential use of TBI as an anti-cancer agent warrants further investigation.
合成法
The synthesis of TBI involves a multistep process that starts with the reaction of 2-fluorophenol with ethyl chloroacetate to form ethyl 2-fluorophenoxyacetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then cyclized with tert-butyl nitrite and sodium methoxide to form the isoxazole ring. Finally, the tert-butyl group is removed with trifluoroacetic acid to yield the final product, TBI.
科学的研究の応用
TBI has been extensively studied for its potential use in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. TBI has also been investigated for its potential use in the treatment of cancer, as N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide is overexpressed in many types of cancer cells.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-7-5-4-6-10(11)16/h4-8H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTXGELNLLYQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5016979.png)
![N-benzyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5016982.png)
![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5016995.png)
![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5017003.png)

![N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5017014.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5017017.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B5017027.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5017029.png)
![N-ethyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5017036.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate](/img/structure/B5017054.png)

![N-(2-methoxyethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5017070.png)
